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Compound of Interest

1-Bromo-2,4-difluoro-3-
Compound Name:
methoxybenzene

cat. No.: B1289352

An In-depth Technical Guide to 1-Bromo-2,4-difluoro-3-methoxybenzene for Advanced
Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Bromo-2,4-difluoro-3-
methoxybenzene, a halogenated aromatic compound with significant potential as a building
block in medicinal chemistry and materials science. We will delve into its physicochemical
properties, logical synthetic pathways, expected reactivity in key cross-coupling reactions, and
the scientific rationale for its application in modern drug discovery.

Core Physicochemical Properties

1-Bromo-2,4-difluoro-3-methoxybenzene is a polysubstituted aromatic compound. Its
structure is characterized by a benzene ring functionalized with a bromine atom, two fluorine
atoms, and a methoxy group. This specific arrangement of electron-withdrawing (halogen) and
electron-donating (methoxy) groups dictates its reactivity and utility in organic synthesis.
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Property Value Source(s)
Molecular Formula C7HsBrF20 [1]
Molecular Weight 223.02 g/mol [2]
CAS Number 221221-00-7 [1]
Physical Form Solid [2]
Canonical SMILES COC1=C(F)C(Br)=CC=C1F [3]

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy to enhance
metabolic stability, binding affinity, and bioavailability. The 1-bromo-2,4-difluoro-3-
methoxybenzene scaffold offers a unique combination of features valuable to drug
development professionals:

» Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative
metabolism, prolonging the half-life of a drug.

» Modulation of Physicochemical Properties: The fluorine and methoxy groups can fine-tune
the lipophilicity (LogP) and electronic properties of a molecule, which is critical for optimizing
cell permeability and target engagement.

o Synthetic Handle: The bromine atom serves as a versatile and reactive site for forming new
carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-
coupling reactions. This allows for the systematic elaboration of the molecular structure
during lead optimization.

The diagram below illustrates the logical flow of utilizing this building block in a typical drug
discovery workflow.
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Caption: Workflow for utilizing 1-Bromo-2,4-difluoro-3-methoxybenzene in drug discovery.

Synthesis and Reactivity

While specific, peer-reviewed synthesis protocols for 1-Bromo-2,4-difluoro-3-
methoxybenzene are not widely published, a logical and robust route can be proposed based

on well-established transformations.

Proposed Synthetic Protocol: Sandmeyer Reaction
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A common and effective method for introducing a bromine atom onto an aromatic ring is the
Sandmeyer reaction, starting from the corresponding aniline. The likely precursor, 2,4-difluoro-
3-methoxyaniline, can be subjected to diazotization followed by treatment with a copper(l)
bromide salt.

Step-by-Step Methodology:

o Diazotization:

o Dissolve 2,4-difluoro-3-methoxyaniline (1.0 equiv) in an agueous solution of hydrobromic
acid (HBr, ~48%, 3.0-4.0 equiv) at 0-5 °C.

o Slowly add a solution of sodium nitrite (NaNO3z, 1.1 equiv) in water, maintaining the
temperature below 5 °C to form the diazonium salt. Stir for 30 minutes.

e Sandmeyer Reaction:

o In a separate flask, prepare a solution or suspension of copper(l) bromide (CuBr, 1.2
equiv) in aqueous HBr.

o Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen
evolution is expected.

o Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for
1-2 hours to ensure complete conversion.

e Work-up and Purification:

o Cool the reaction mixture and extract the product with a suitable organic solvent (e.g.,
diethyl ether or ethyl acetate).

o Wash the organic layer sequentially with agueous NaOH and brine.

o Dry the organic phase over anhydrous sodium sulfate (Naz2S0Oa), filter, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel to yield 1-Bromo-2,4-
difluoro-3-methoxybenzene.
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This procedure is analogous to well-documented syntheses of other brominated aryl
compounds from anilines.[4]

Expected Reactivity in Cross-Coupling Reactions

The bromine atom at the C1 position is the primary site of reactivity for palladium-catalyzed
cross-coupling reactions.

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. 1-Bromo-2,4-difluoro-3-
methoxybenzene is an excellent candidate for this reaction to form biaryl or aryl-alkenyl
structures.

Exemplary Protocol (based on analogous reactions):[5][6]

e To an oven-dried flask, add 1-Bromo-2,4-difluoro-3-methoxybenzene (1.0 equiv), the
desired boronic acid or boronate ester (1.2-1.5 equiv), a palladium catalyst such as
Pd(PPhs)4 (2-5 mol%), and a base (e.g., K2COs or Cs2COs, 2.0-3.0 equiv).

o Evacuate and backfill the flask with an inert gas (Argon or Nitrogen).

e Add a degassed solvent system, typically a mixture of toluene and water or dioxane and
water.

» Heat the mixture with vigorous stirring (e.g., 80-100 °C) and monitor the reaction by TLC or
GC-MS.

o Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
 Purify via column chromatography.
Caption: General scheme for the Suzuki-Miyaura coupling reaction.

For the synthesis of N-aryl compounds, which are prevalent in pharmaceuticals, the Buchwald-
Hartwig amination is the method of choice.

Exemplary Protocol (based on analogous reactions):
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o Combine 1-Bromo-2,4-difluoro-3-methoxybenzene (1.0 equiv), the desired primary or
secondary amine (1.2 equiv), a palladium precatalyst (e.g., Pdz(dba)s, 1-2 mol%), a suitable
phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong, non-nucleophilic base
(e.g., NaOtBu or KsPOa4, 1.4 equiv) in a Schlenk tube.

o Evacuate and backfill with an inert gas.

e Add an anhydrous aprotic solvent such as toluene or dioxane.

e Heat the mixture (e.g., 90-110 °C) until the starting material is consumed.

e Cool, quench with water, and extract the product.

Purify by column chromatography.

Spectroscopic Characterization (Predicted)

No publicly available, peer-reviewed spectra for this specific compound were identified.
However, based on established principles of NMR spectroscopy, a detailed prediction can be
made.[3][7][8][9][10][11][12]

'H NMR

o Methoxy Protons (-OCHs): A sharp singlet is expected around 3.9-4.1 ppm. The deshielding
effect of the oxygen and the aromatic ring places it in this region.

e Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (6.8-7.5 ppm).
These would appear as complex multiplets due to coupling with each other (3JHH) and with
the two fluorine atoms (3JHF and 4JHF).

3C NMR

e Methoxy Carbon (-OCHs): A signal is expected around 56-62 ppm.
o Aromatic Carbons: Six distinct signals are expected in the range of 100-165 ppm.

o C-Br (C1): The carbon directly attached to bromine will be significantly shielded and is
expected around 105-115 ppm.
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o C-F (C2, C4): These carbons will appear as doublets with large one-bond C-F coupling
constants (1JCF = 240-260 Hz).

o C-O (C3): The carbon attached to the methoxy group will be deshielded, appearing further
downfield.

o C-H (C5, C6): These carbons will also show smaller C-F couplings.

F NMR

o Two distinct signals are expected, likely in the range of -110 to -140 ppm (relative to CFCIs).
[13][14]

o Each signal would appear as a doublet of doublets (or a more complex multiplet) due to
coupling with the adjacent aromatic protons and with the other fluorine atom across the ring.

Safety and Handling

As a laboratory chemical, 1-Bromo-2,4-difluoro-3-methoxybenzene should be handled with
appropriate precautions.

e GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

o Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust
and contact with skin and eyes.

Conclusion

1-Bromo-2,4-difluoro-3-methoxybenzene is a strategically designed building block for
advanced organic synthesis. Its unique substitution pattern provides a valuable platform for
introducing fluorinated methoxy-phenyl motifs into complex molecules. While specific
applications in the literature are sparse, its clear potential in palladium-catalyzed cross-coupling
reactions makes it a compound of high interest for researchers in drug discovery and materials
science seeking to create novel and functionally optimized molecules. The protocols and
predictive data presented in this guide offer a solid foundation for its effective use in the
laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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